3-amino-3-(3-cyanophenyl)propanoic Acid
Overview
Description
3-Amino-3-(3-cyanophenyl)propanoic acid is an organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.199 g/mol . This compound is characterized by the presence of an amino group, a cyanophenyl group, and a propanoic acid moiety. It is a white solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-(3-cyanophenyl)propanoic acid typically involves the reaction of 3-cyanobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and amination . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(3-cyanophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The cyanophenyl group can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: Nitro or imino derivatives.
Reduction: Amine derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
3-Amino-3-(3-cyanophenyl)propanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-3-(3-cyanophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it acts as an allosteric agonist of the metabotropic glutamate receptor subtype 4 (mGluR4), modulating the receptor’s activity and influencing downstream signaling pathways . This interaction can lead to various biological effects, including modulation of neurotransmitter release and potential therapeutic benefits in neurological disorders .
Comparison with Similar Compounds
- 3-Amino-3-(4-cyanophenyl)propanoic acid
- 3-Amino-3-(3-chlorophenyl)propanoic acid
- 3-Amino-3-(3-bromophenyl)propanoic acid
Comparison: 3-Amino-3-(3-cyanophenyl)propanoic acid is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties compared to its analogs with different substituents (e.g., chloro or bromo groups). These differences can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity .
Properties
IUPAC Name |
3-amino-3-(3-cyanophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUDIPCLABXNDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(CC(=O)O)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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